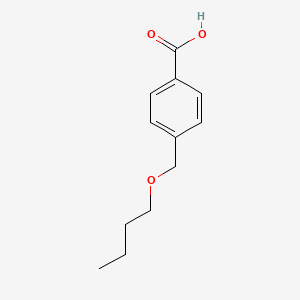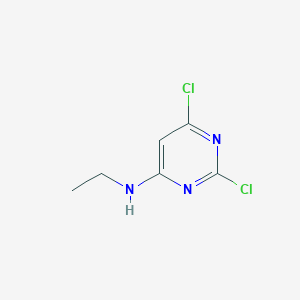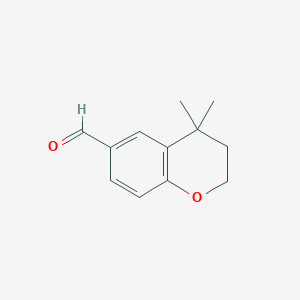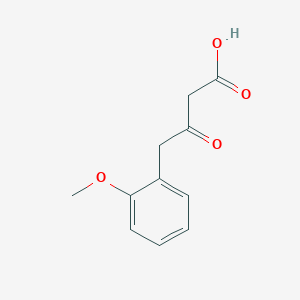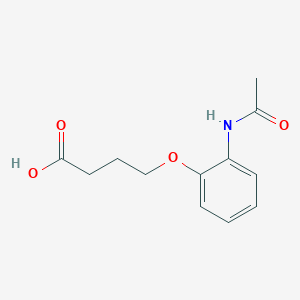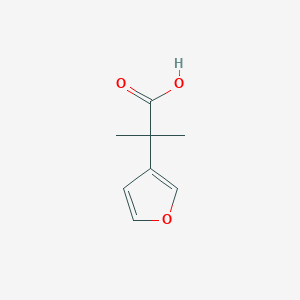
2-(3-Furyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Furyl)-2-methylpropanoic acid” is a chemical compound that is related to 3-(2-Furyl)propionic acid . It has an aldehyde group attached to the 2-position of furan .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-methyl-3-furyl sulfide flavor derivatives were synthesized and evaluated for their antiseptic function . Another method involves the generation of a naftifine intermediate (E) -3- (3-furyl) acrylic acid through a 3-position substituent of furan and an acrylate compound under the action of a catalyst .
Molecular Structure Analysis
The molecular structure of 3-(2-Furyl)propionic acid, a related compound, has been reported to have the molecular formula C7H8O3 .
Chemical Reactions Analysis
Furan, a component of the compound, is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Furyl)propionic acid, a related compound, have been reported. It has a molecular weight of 140.14 .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A study by Pevzner (2016) focused on the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, crucial in the development of heterocyclic compounds. These compounds were synthesized from 2- and 3-furoyl phosphonates, demonstrating the vital role of 2-(3-Furyl)-2-methylpropanoic acid derivatives in chemical synthesis (Pevzner, 2016).
Electrochemical Studies
Urove and Peters (1994) explored the electrochemical reductions of 2-furoyl chloride and related compounds. Their research provides insights into the electrochemical behavior of furan compounds, highlighting the significance of 2-(3-Furyl)-2-methylpropanoic acid in understanding electrochemical reactions (Urove & Peters, 1994).
Propriétés
IUPAC Name |
2-(furan-3-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHCLBWSZGUQQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1319594.png)
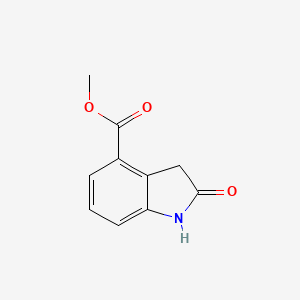
![Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride](/img/structure/B1319603.png)
